2-methylphenyl (3-bromophenoxy)acetate

Description

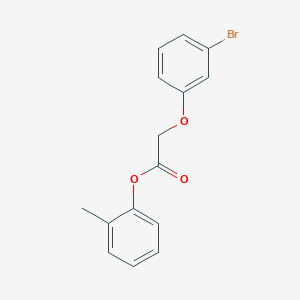

2-Methylphenyl (3-bromophenoxy)acetate is an ester derivative featuring a phenoxyacetic acid backbone. Its structure comprises a 3-bromophenoxy group attached to an acetate moiety, with a 2-methylphenyl ester group. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related analogs. The bromine atom at the 3-position of the phenoxy group and the 2-methylphenyl ester are critical to its electronic and steric profile, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(2-methylphenyl) 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-11-5-2-3-8-14(11)19-15(17)10-18-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZREHPMTQRGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylphenyl (3-bromophenoxy)acetate typically involves the esterification reaction between 2-methylphenol and 3-bromophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl (3-bromophenoxy)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of 2-methylphenol and 3-bromophenoxyacetic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

Substitution Reactions: Products include substituted phenoxyacetates, depending on the nucleophile used.

Hydrolysis: The major products are 2-methylphenol and 3-bromophenoxyacetic acid.

Oxidation: Oxidized derivatives such as carboxylic acids or quinones.

Scientific Research Applications

2-methylphenyl (3-bromophenoxy)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Pharmaceutical Research: It may be explored for its potential biological activities and used as a starting material for the synthesis of pharmaceutical compounds.

Agricultural Chemistry: The compound can be used in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 2-methylphenyl (3-bromophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds sharing structural motifs with 2-methylphenyl (3-bromophenoxy)acetate, including variations in ester groups, halogen placement, and additional functional groups.

2.1 Structural and Functional Group Variations

Ethyl 2-(3-Bromophenyl)Acetate and Methyl 2-(2-Methylphenyl)Acetate

- Key Data :

- Comparison :

- Both compounds activate OR1A1 with nearly identical EC₅₀ ranges, indicating that ester chain length (ethyl vs. methyl) and substituent position (3-bromo vs. 2-methyl) on the phenyl ring minimally impact activity.

- The 3-bromo group in the former may enhance halogen bonding, while the 2-methyl group in the latter increases steric bulk.

tert-Butyl 2-(3-Bromophenoxy)Acetate

- Key Data :

- Lacks direct biological activity data, but its bulky tert-butyl group may hinder receptor binding compared to smaller esters.

Methyl 2-Amino-2-(3-Bromophenyl)Acetate

- Key Data: Molecular formula: C₉H₁₀BrNO₂; Molecular weight: 244.09 g/mol .

- Comparison: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.

2.2 Substituent Position and Electronic Effects

2-(4-Methylphenyl)-2-Oxoethyl (3-Bromo-4-Methoxyphenyl)Acetate

Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate

- Key Data :

- These features may enhance target specificity but complicate synthesis compared to phenyl-based analogs.

Key Findings and Implications

- Ester Group Impact : Ethyl/methyl esters show comparable OR1A1 activity, suggesting chain length is less critical than substituent placement.

- Substituent Effects : Bromine at the 3-position enhances halogen bonding, while tert-butyl groups improve stability but reduce solubility.

- Synthetic Complexity: Benzofuran and amino derivatives require specialized synthesis, limiting scalability compared to simpler phenyl esters.

- Knowledge Gaps: Direct data on this compound are needed to confirm inferred properties and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.